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Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

Cat. No.: B041221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
(Bromomethyl)acrylic acid (CAS No. 72707-66-5), a versatile bifunctional monomer. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for obtaining these

spectra.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-(Bromomethyl)acrylic acid are summarized in the

tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum of 2-(Bromomethyl)acrylic acid provides distinct signals for each

type of proton within the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum

typically displays four main signals.
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Proton Type Chemical Shift (δ) ppm Description

Carboxylic Acid (-COOH) ~12.1 Broad singlet

Vinylic (=CH₂) ~6.50 Singlet

Vinylic (=CH₂) ~6.11 Singlet

Bromomethyl (-CH₂Br) ~4.18 Singlet

Data compiled from multiple sources. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Based on data

for acrylic acid and related α,β-unsaturated carbonyl compounds, the following are the

estimated chemical shifts for 2-(Bromomethyl)acrylic acid.

Carbon Type
Estimated Chemical Shift (δ)

ppm
Description

Carbonyl (-COOH) 165-175 Quaternary carbon

Vinylic (-C=) 135-145 Quaternary carbon

Vinylic (=CH₂) 125-135 Methylene carbon

Bromomethyl (-CH₂Br) 25-35 Methylene carbon

Note: These are estimated values based on typical chemical shifts for α,β-unsaturated carbonyl

compounds and related acrylic acid derivatives. Actual values may vary based on solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Bromomethyl)acrylic acid shows characteristic absorption bands that

confirm the presence of its key functional groups.
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Functional Group Wavenumber (cm⁻¹) Description of Absorption

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carbonyl) ~1689 Strong, Sharp

C=C (Alkene) ~1626 Medium

Data sourced from Organic Syntheses Procedure.[1]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural insights through

fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br

and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic molecular ion

peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and

[M+2]⁺.[1]

m/z Relative Intensity (%) Possible Fragment

164/166 ~1.0 [M]⁺, Molecular Ion

147/149 ~1.0 [M-OH]⁺

121/119 ~2.4 [M-COOH]⁺

85 100 [M-Br]⁺

39 50.0 C₃H₃⁺

Data obtained from MS-NW-7115.[2]

Experimental Protocols
The following sections describe generalized, standard protocols for obtaining the spectroscopic

data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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For ¹H NMR, accurately weigh approximately 5-20 mg of solid 2-(Bromomethyl)acrylic
acid. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry

5 mm NMR tube to remove any particulate matter. The final solution depth should be

approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

Tune the probe for the desired nucleus (¹H or ¹³C).

Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation

delay, number of scans) and acquire the spectrum. For ¹³C, a proton-decoupled

experiment is standard.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
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Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to

remove any moisture.

In an agate mortar, grind 1-2 mg of solid 2-(Bromomethyl)acrylic acid into a fine powder.

Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture rapidly

to ensure a homogeneous dispersion of the sample within the KBr matrix.

Transfer the powdered mixture to a pellet-forming die.

Pellet Formation:

Place the die into a hydraulic press.

Apply pressure (typically several tons) to the mixture to form a thin, transparent, or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty spectrometer.

Mount the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the 2-(Bromomethyl)acrylic acid sample into the mass

spectrometer, typically via a direct insertion probe for solid samples.

Heat the probe to volatilize the sample into the ion source.

Ionization:
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In the ion source, which is under high vacuum, the gaseous sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV).

This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺), and to

fragment into smaller, characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated out of the ion source and into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at its specific m/z value, generating the

mass spectrum.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Bromomethyl)acrylic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow from sample preparation to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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